molecular formula C14H23N3O B13224131 4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide

4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide

Katalognummer: B13224131
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: YPYPDOCJJLQRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide is an organic compound with a complex structure that includes both amine and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-aminomethylbenzoic acid and 2-(diethylamino)ethylamine.

    Amidation Reaction: The primary synthetic route involves an amidation reaction where 4-aminomethylbenzoic acid reacts with 2-(diethylamino)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amine and amide groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or nitro compounds.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a drug candidate.

    Industrial Applications: It serves as a precursor in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Aminomethyl)benzamide: Similar structure but lacks the diethylaminoethyl group.

    N-(2-(Diethylamino)ethyl)benzamide: Similar structure but lacks the aminomethyl group.

Uniqueness

4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide is unique due to the presence of both aminomethyl and diethylaminoethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C14H23N3O

Molekulargewicht

249.35 g/mol

IUPAC-Name

4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C14H23N3O/c1-3-17(4-2)10-9-16-14(18)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-11,15H2,1-2H3,(H,16,18)

InChI-Schlüssel

YPYPDOCJJLQRSL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.